molecular formula C16H12Cl2O B8761633 4-(2,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

4-(2,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B8761633
M. Wt: 291.2 g/mol
InChI Key: CADNHVPYLGFYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C16H12Cl2O and its molecular weight is 291.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12Cl2O

Molecular Weight

291.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H12Cl2O/c17-10-5-6-13(15(18)9-10)12-7-8-16(19)14-4-2-1-3-11(12)14/h1-6,9,12H,7-8H2

InChI Key

CADNHVPYLGFYJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a suspension of 60 g (0.45 mole) of aluminium chloride in 100 ml of metadichlorobenzene, 28.8 g (0.2 mole) of α-naphthol are introduced in 10 minutes: the temperature rises from 20° to 45° C. The medium is heated for 1 hour 30 mins at 65° C. then hydrolysed with 400 ml of water. After decantation, the organic phase is separated and concentrated in a vacuum from 2 to 5 torrs at 80° C. The residue is dissolved in 100 ml of isopropanol and the resultant solution cooled at 0° C. for 2 hours. The light beige solid formed is separated by filtration and dried to obtain 41.5 g of the expected compound.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
71%

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